Pyridin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring with a trifluoromethyl group attached. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of pyridine with sodium amide.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, along with the trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo various reactions, including ring-opening reactions, depending on the conditions .Scientific Research Applications
Chemodivergent Synthesis
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
C–C Bond Cleavage
N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .
Synthesis of Pyridin-2-yl-methanones
Pyridin-2-yl-methanones can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by copper .
Pharmaceutical Intermediates
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Synthetic methods for these compounds have gained extensive attention in recent years .
In Vivo Efficacy in Pain Models
The compound ABBV-318, which has a similar structure, displayed robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Development of New Drugs
The compound can potentially be used in the development of new drugs. For instance, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
The structure-activity relationship (sar) studies suggest that the chiral moiety of similar compounds influences kinase inhibition . This suggests that the compound may interact with its targets, possibly altering their function or activity.
Biochemical Pathways
Given its potential interaction with ck1γ and ck1ε, it may influence pathways regulated by these kinases, such as the wnt signaling pathway .
Result of Action
Similar compounds have displayed robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain , suggesting potential therapeutic applications.
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyridin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-7-21-14(9-11)24-12-5-8-22(10-12)15(23)13-3-1-2-6-20-13/h1-4,6-7,9,12H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCODQKQBFLMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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